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5-(Cyanomethyl)-uridine

RNA Biochemistry Oligonucleotide Therapeutics Biophysics

5-(Cyanomethyl)-uridine (cnm5U, CAS 58479-73-5) is a naturally occurring modified nucleoside featuring a cyanomethyl group at the 5-position of the uracil base. This modification distinguishes it from unmodified uridine and other 5-substituted analogs in terms of its biophysical properties and biological context.

Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
CAS No. 58479-73-5
Cat. No. B12837783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyanomethyl)-uridine
CAS58479-73-5
Molecular FormulaC11H13N3O6
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC#N
InChIInChI=1S/C11H13N3O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1,4H2,(H,13,18,19)/t6-,7-,8-,10-/m1/s1
InChIKeyPCNJJZGTFWYSCJ-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Cyanomethyl)-uridine (CAS 58479-73-5): A 5-Cyano-Modified Uridine with Defined RNA Base-Pairing and Archaeal tRNA Function


5-(Cyanomethyl)-uridine (cnm5U, CAS 58479-73-5) is a naturally occurring modified nucleoside featuring a cyanomethyl group at the 5-position of the uracil base [1]. This modification distinguishes it from unmodified uridine and other 5-substituted analogs in terms of its biophysical properties and biological context. The compound has been identified as a native modification in the anticodon wobble position of specific archaeal tRNAs, where it plays a role in codon reading [2]. It serves as a key building block for the synthesis of modified RNA oligonucleotides via solid-phase amidite chemistry, enabling the study of RNA structure and function [3].

Procurement Risks for 5-(Cyanomethyl)-uridine: Why Closely Related Uridine Analogs Cannot Substitute Its Biophysical and Biological Function


Procurement decisions for 5-(Cyanomethyl)-uridine cannot be satisfied by generic substitution with other 5-modified uridines, most critically its direct analog 5-cyanouridine (cn5U). While both compounds share a cyano moiety at the 5-position, their distinct linker lengths result in opposite effects on RNA duplex stability. Studies demonstrate that cnm5U causes only a slight decrease in duplex stability and retains canonical base-pairing preference, whereas cn5U dramatically decreases both stability and specificity, leading to a complete shift in pairing preference [1]. This functional divergence renders the two analogs non-interchangeable for applications requiring predictable RNA structure or function. Similarly, substitution with the more common 5-methyluridine (m5U), the starting material for cnm5U synthesis [2], would fail to provide the unique electron-withdrawing and tRNA-specific properties of the cyano modification [3].

Quantitative Differentiation Guide for 5-(Cyanomethyl)-uridine: Direct Comparative Data vs. Analogs


Base-Pairing Stability in RNA Duplex: cnm5U Preserves Specificity vs. cn5U Destabilization

5-Cyanomethyluridine (cnm5U) exhibits a distinct base-pairing profile compared to its direct analog 5-cyanouridine (cn5U). In RNA duplex stability studies, cnm5U caused only a slight decrease in duplex stability while retaining the canonical base-pairing preference for U:A over U:G, U:U, and U:C [1]. In stark contrast, cn5U dramatically decreased both base-pairing stability and specificity, and surprisingly showed a higher preference for recognizing G over A, a complete inversion of natural pairing behavior [1]. This data underscores that the length of the cyano-linker critically modulates RNA duplex properties.

RNA Biochemistry Oligonucleotide Therapeutics Biophysics

Synthetic Route: cnm5U is Derived from 5-Methyluridine, a Distinct Pathway from cn5U

The synthesis of the cnm5U phosphoramidite building block starts with commercially available 5-methyluridine (m5C), followed by bromination of the 5-methyl group to install the cyano moiety using TMSCN/TBAF [1]. This pathway is distinct from that of cn5U, which is obtained by Vorbrüggen glycosylation of protected ribofuranose with silylated 5-cyanouracil [1]. The reliance on m5C as a starting material establishes a clear synthetic lineage and cost structure that differs from other 5-modified uridines.

Nucleoside Chemistry Oligonucleotide Synthesis Process Chemistry

Phylogenetic Distribution: cnm5U is a Euryarchaeal tRNA Modification, Not Found in Other Domains

5-Cyanomethyluridine has a specific and narrow phylogenetic distribution, identified as a naturally occurring modification in the anticodon wobble position of tRNAs from euryarchaea [1]. Crucially, this modification is not found in total tRNAs from crenarchaea, eubacteria, or eukaryotes [1]. This contrasts sharply with ubiquitous nucleoside modifications like pseudouridine or common 5-methyluridine, which have broad domain distributions. This restricted occurrence makes cnm5U a specific marker and tool for studying archaeal translation mechanisms and tRNA biology.

tRNA Biology Microbiology Evolutionary Biology

Codon Reading Properties: cnm5U at tRNA Wobble Position Alters Codon Recognition

The presence of 5-cyanomethyluridine at the anticodon wobble position (position 34) of mutant Haloarcula marismortui isoleucine tRNA (tRNA2(Ile)) results in a specific alteration of codon recognition [1]. While the wild-type tRNA with a modified C binds exclusively to the isoleucine codon AUA, the cnm5U-containing mutant tRNA binds not only to AUA but also to AUU (another isoleucine codon) and to AUG, the methionine codon [1]. This promiscuous codon reading is a defined functional property of the cnm5U modification in this specific tRNA context, contrasting with the strict codon discrimination of the native modification.

Translation Genetic Code tRNA Engineering

Validated Application Scenarios for 5-(Cyanomethyl)-uridine Based on Comparative Evidence


Synthesis of RNA Oligonucleotides with Controlled Destabilization for Biophysical Studies

Researchers investigating RNA structure-function relationships or developing RNA-based therapeutics can utilize cnm5U phosphoramidites for solid-phase synthesis of modified RNA oligonucleotides [1]. The quantitative evidence that cnm5U causes only a slight decrease in duplex stability while retaining base-pairing preference [2] makes it a valuable tool for introducing a subtle, predictable perturbation into an RNA helix. This allows for the study of how minor thermodynamic changes affect RNA folding, protein binding, or catalytic activity, without the wholesale disruption caused by the direct analog cn5U.

Investigating Archaeal Translation and tRNA Biology Using a Domain-Specific Marker

For microbiologists and evolutionary biologists, 5-cyanomethyluridine serves as a specific molecular marker for euryarchaeal tRNA biology. Its confirmed presence in euryarchaea and absence in crenarchaea, eubacteria, and eukaryotes [1] provides a unique tool for tracking tRNA modification pathways and understanding the evolution of the translation machinery in this domain of life. Studies on codon reading fidelity in mutant archaeal tRNAs [1] further establish cnm5U as a key compound for dissecting the molecular basis of wobble decoding in extremophiles.

Comparative Analysis of 5-Cyano Modified Nucleoside Building Blocks in Oligonucleotide Synthesis

Procurement specialists and research laboratories synthesizing modified RNAs require a clear distinction between similar building blocks. The documented synthetic divergence—cnm5U is derived from 5-methyluridine, while cn5U is synthesized via a different glycosylation route [1]—is critical information for supply chain management, cost analysis, and troubleshooting synthesis issues. Furthermore, the stark functional contrast in duplex stability between cnm5U and cn5U [2] mandates that researchers specifically select cnm5U for applications where canonical base pairing must be preserved.

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